Dexketoprofen trometamol

Übersicht

Beschreibung

Dexketoprofen trometamol is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of moderate to strong-intensity acute pain . It is the dextrorotatory stereoisomer of ketoprofen . It is available in various countries in Europe, Asia, and Latin America .

Synthesis Analysis

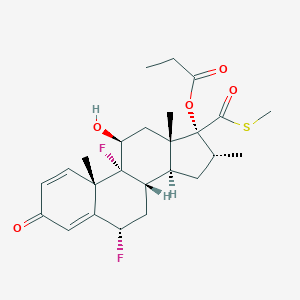

Dexketoprofen trometamol is a water-soluble salt of the dextrorotatory enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen . The racemic ketoprofen exhibits little stereoselectivity in its pharmacokinetics .Molecular Structure Analysis

The crystal structure of the hitherto sole known hydrate phase of dexketoprofen trometamol, as determined by single-crystal X-ray diffraction, is presented . The water molecules are arranged in dimers included in isolated sites and sandwiched between piles of trometamol cations .Chemical Reactions Analysis

Dexketoprofen trometamol is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9). Dexketoprofen trometamol has a number of metabolites, with hydroxyl derivatives making up the greatest volume .Physical And Chemical Properties Analysis

The melting enthalpies of the two polymorphs (A and B) of Dexketoprofen trometamol are very similar and the difference between the onset temperatures of their melting is just 2 °C .Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

Dexketoprofen Trometamol has been used in crystallographic studies . The crystal structure of the hitherto sole known hydrate phase of dexketoprofen trometamol (DK-T_2H2O), as determined by single-crystal X-ray diffraction, is presented . The water molecules are arranged in dimers included in isolated sites and sandwiched between piles of trometamol cations .

Computational Studies

Computational studies have been conducted on Dexketoprofen Trometamol . Quantum mechanical solid-state calculations provide some hints for the possible intermediate structure during the crystalline–crystalline hydration/dehydration process .

Bioequivalence Studies

Dexketoprofen Trometamol has been used in bioequivalence studies . The present work aimed to explain the differences in oral performance in fasted humans who were categorized into groups based on the three different drug product formulations of dexketoprofen trometamol (DKT) salt .

Pharmacokinetic Analysis

Pharmacokinetic analysis has been conducted on Dexketoprofen Trometamol . The non-bioequivalence (non-BE) tablet group achieved higher plasma C max and area under the curve (AUC) than the reference and BE tablets groups .

Analgesic Efficacy Studies

Dexketoprofen Trometamol has been used in studies to evaluate its analgesic efficacy . A systematic review and meta-analysis to evaluate the analgesic efficacy of the preoperative administration of DEX was performed .

Patient Treatment Registry

Dexketoprofen Trometamol is included in patient treatment registries . These registries help in tracking the effectiveness of the drug in real-world scenarios .

Wirkmechanismus

Target of Action

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Dexketoprofen trometamol acts by inhibiting the activity of the COX enzymes, thereby reducing the synthesis of prostaglandins . This inhibition prevents the production of prostaglandins, which would otherwise cause swelling, inflammation, and pain . Along with its peripheral analgesic action, dexketoprofen also possesses central analgesic action .

Biochemical Pathways

The primary biochemical pathway affected by dexketoprofen trometamol is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, dexketoprofen trometamol prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, inflammation, and fever .

Pharmacokinetics

Dexketoprofen trometamol exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . Dexketoprofen trometamol is strongly bound to plasma proteins, particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ®-(-)-ketoprofen is found in the urine after administration of dexketoprofen, confirming the absence of bioinversion of the (S)-(+)-enantiomer in humans .

Result of Action

The primary result of dexketoprofen trometamol’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, dexketoprofen trometamol effectively reduces the physiological responses mediated by these compounds, including inflammation, pain, and fever . The analgesic efficacy of the oral pure (S)-(+)-enantiomer is roughly similar to that observed after double dosages of the racemic compound .

Action Environment

The action of dexketoprofen trometamol can be influenced by various environmental factors. For instance, the profile of absorption is changed when dexketoprofen is ingested with food, reducing both the rate of absorption (tmax) and the maximal plasma concentration .

Safety and Hazards

Eigenschaften

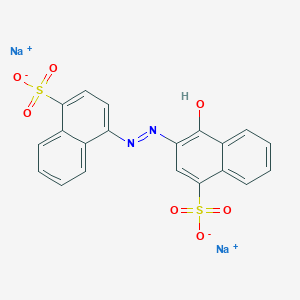

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMDHVOUNDEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935485 | |

| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ketoprofen trometamol | |

CAS RN |

156604-79-4 | |

| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

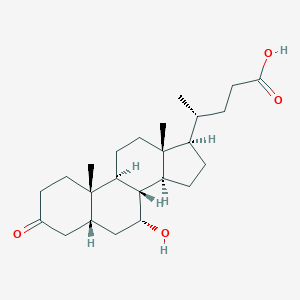

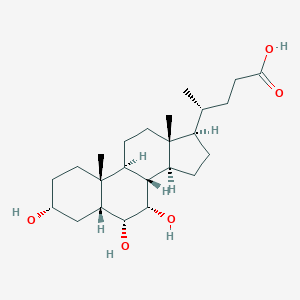

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)